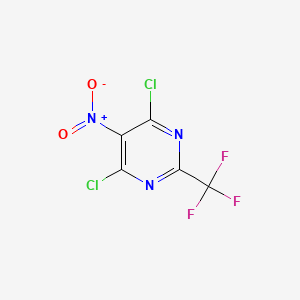

4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl2F3N3O2/c6-2-1(13(14)15)3(7)12-4(11-2)5(8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCAJZCDJPUTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)C(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl2F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613136 | |

| Record name | 4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

715-46-8 | |

| Record name | 4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine, a key building block in the development of various pharmacologically active compounds. The synthesis is a multi-step process commencing with the construction of the pyrimidine core, followed by nitration and subsequent chlorination. This document elucidates the underlying chemical principles, provides a detailed experimental protocol, and addresses critical safety considerations. The information presented herein is curated from established chemical literature and patents, offering a reliable resource for researchers in medicinal chemistry and process development.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The title compound, this compound, is a highly functionalized pyrimidine bearing three distinct reactive sites: two electrophilic chlorine atoms, an electron-withdrawing nitro group, and a trifluoromethyl group. This unique combination of substituents makes it a versatile intermediate for the synthesis of more complex molecules through nucleophilic aromatic substitution and other transformations. The trifluoromethyl group, in particular, is a common motif in modern pharmaceuticals, often enhancing metabolic stability and receptor binding affinity.

This guide details a robust and logical synthetic pathway to this compound, providing a foundation for its laboratory-scale preparation and further derivatization.

I. The Synthetic Pathway: A Three-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence starting from readily available precursors. The overall strategy involves:

-

Cyclocondensation: Formation of the pyrimidine ring to yield 2-(trifluoromethyl)pyrimidine-4,6-diol.

-

Nitration: Introduction of a nitro group at the C-5 position of the pyrimidine ring.

-

Chlorination: Conversion of the hydroxyl groups to chlorine atoms to afford the final product.

This pathway is advantageous as it builds the core structure first and then introduces the reactive functionalities in a controlled manner.

O O OH / \ / \ | H2N-C-CH2-C-NH2 + CF3-C-OEt -> N=C-CH=C-N=C-CF3 | | OH H

N=C-CH=C-N=C-CF3 + HNO3/H2SO4 -> N=C-C(NO2)=C-N=C-CF3 | | | | OH H OH H

N=C-C(NO2)=C-N=C-CF3 + POCl3 -> N=C-C(NO2)=C-N=C-CF3 | | | | OH H Cl H```

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Notes |

| 4,6-Dihydroxy-5-nitro-2-(trifluoromethyl)pyrimidine | 225.08 | 1.0 | Starting material from Step 2 |

| Phosphorus oxychloride (POCl₃) | 153.33 | Excess | Chlorinating agent and solvent |

| N,N-Diethylaniline (optional) | 149.23 | Catalytic/Stoichiometric | Base to neutralize HCl |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap for HCl, add 4,6-dihydroxy-5-nitro-2-(trifluoromethyl)pyrimidine (1.0 eq) to an excess of phosphorus oxychloride.

-

If using a base, add N,N-diethylaniline.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess phosphorus oxychloride by vacuum distillation.

-

The residue can be purified by pouring it onto ice and extracting the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography or recrystallization to afford pure this compound.

III. Safety and Handling

The synthesis of this compound involves the use of several hazardous materials. It is imperative that all procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable. Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Concentrated Acids (Sulfuric and Nitric): Highly corrosive and strong oxidizing agents. They can cause severe burns upon contact. Always add acid to water, never the other way around.

-

Phosphorus Oxychloride: A corrosive and toxic liquid that reacts with water to produce hydrochloric acid and phosphoric acid. It is a lachrymator and can cause severe burns. Handle with extreme care.

-

Organic Solvents (Toluene, Dichloromethane, Ethyl Acetate): Flammable and/or volatile. Avoid inhalation of vapors and contact with skin.

IV. Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

V. Conclusion

This technical guide has outlined a detailed and scientifically grounded synthetic route for the preparation of this compound. By following the described three-step process of cyclocondensation, nitration, and chlorination, researchers can reliably access this valuable synthetic intermediate. The provided experimental protocols, coupled with an understanding of the underlying chemical principles and adherence to strict safety measures, will empower scientists in the fields of medicinal chemistry and drug development to utilize this versatile building block in their research endeavors.

Figure 2: Step-by-step experimental workflow for the synthesis.

An In-depth Technical Guide to the Chemical Properties of 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including nucleic acids, and its derivatives have found widespread therapeutic applications.[1][2] The unique combination of substituents on this particular molecule—two reactive chlorine atoms, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group—makes it a versatile and valuable building block for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and potential applications. It is intended to serve as a technical resource for researchers and scientists working in the fields of organic synthesis and drug development.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the public domain, we can infer its properties based on its structure and data from closely related analogues. The presence of the polar nitro group and the two chlorine atoms, combined with the trifluoromethyl group, suggests that the compound is a solid at room temperature with a relatively high melting point and limited solubility in nonpolar solvents.

| Property | Value | Source/Analogue |

| CAS Number | 715-46-8 | [3] |

| Molecular Formula | C₅Cl₂F₃N₃O₂ | [3] |

| Molecular Weight | 261.97 g/mol | [3] |

| Physical State | Expected to be a crystalline solid | Inferred from analogues |

| Melting Point | Not reported; analogue 4,6-dichloro-5-nitropyrimidine melts at 100-103 °C. | |

| Boiling Point | Not reported; analogue 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine boils at 377.8 °C at 760 mmHg.[4] | [4] |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) and chlorinated solvents (e.g., dichloromethane, chloroform). Sparingly soluble in alcohols and likely insoluble in water and nonpolar hydrocarbons. | Inferred from general properties of similar compounds.[5] |

| Density | Not reported; analogue 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine has a density of 1.547 g/cm³.[4] | [4] |

Spectroscopic Data

-

¹H NMR: As there are no protons directly attached to the pyrimidine ring, a ¹H NMR spectrum would primarily show signals from any impurities or residual solvents.

-

¹³C NMR: The spectrum would be characterized by several signals in the aromatic region for the pyrimidine ring carbons. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to C-F coupling. The chemical shifts of the chlorinated carbons and the carbon bearing the nitro group would be significantly downfield.

-

¹⁹F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[6][7] The chemical shift would be in the typical range for a CF₃ group attached to an aromatic ring.[6][7]

-

IR Spectroscopy: The infrared spectrum would exhibit strong characteristic absorption bands for the C-Cl, C-F, and N-O (from the nitro group) stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (261.97 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.[8][9]

Synthesis of this compound

A likely precursor would be 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine. This can be synthesized through the condensation of a suitable three-carbon precursor with trifluoroacetamidine. The dihydroxy pyrimidine can then be nitrated, followed by a chlorination step, likely using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[10][12]

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis workflow for the target compound.

Exemplary Experimental Protocol (Adapted from Analogues)

The following is a generalized, step-by-step protocol for the final chlorination step, adapted from procedures for similar compounds.[10][12] Note: This protocol has not been optimized for the specific target molecule and should be adapted and tested on a small scale with appropriate safety precautions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 4,6-dihydroxy-5-nitro-2-(trifluoromethyl)pyrimidine (1.0 eq).

-

Addition of Chlorinating Agent: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature with vigorous stirring for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Reactivity and Reaction Mechanisms

The chemical reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon atoms. The pyrimidine ring is inherently electron-deficient, and this effect is significantly enhanced by the strong electron-withdrawing properties of both the nitro group and the trifluoromethyl group. This high degree of activation makes the chlorine atoms excellent leaving groups in the presence of a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The general mechanism for the SNAr reaction involves the addition of a nucleophile to the pyrimidine ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. This is typically the rate-determining step. Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the substituted product.

Caption: General mechanism for SNAr on the pyrimidine core.

Regioselectivity

A key aspect of the reactivity of this compound is the potential for regioselective substitution of the two chlorine atoms. The C4 and C6 positions are electronically non-equivalent due to the presence of the substituents at C2 and C5. The strong electron-withdrawing trifluoromethyl group at C2 will have a more pronounced effect on the adjacent C6 position, while the nitro group at C5 will influence both C4 and C6.

Computational studies on similar nitroaromatic compounds have shown that the site of nucleophilic attack can be predicted by examining the partial positive charges on the carbon atoms.[13] It is likely that one of the chlorine atoms will be more susceptible to substitution than the other, allowing for controlled, stepwise reactions to introduce different nucleophiles at the C4 and C6 positions. This differential reactivity is highly valuable for the construction of complex, unsymmetrically substituted pyrimidines.[14][15]

Common Nucleophiles and Expected Products

-

Amines: Primary and secondary amines are expected to react readily to form the corresponding amino-pyrimidines.[1][14][15]

-

Alcohols/Alkoxides: Alcohols, in the presence of a base, or pre-formed alkoxides will yield alkoxy-pyrimidines.[14][15]

-

Thiols/Thiolates: Thiols and thiolates are excellent nucleophiles and will produce thioether derivatives.

-

Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonic esters, can also be used to form C-C bonds.

Applications in Drug Discovery and Organic Synthesis

The high reactivity and multifunctional nature of this compound make it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery. The pyrimidine scaffold is a key component of many approved drugs, and the ability to easily introduce diverse functional groups at the C4 and C6 positions allows for the rapid generation of novel analogues with a wide range of pharmacological properties.

A closely related compound, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, is a key intermediate in the synthesis of Ticagrelor, a P2Y₁₂ platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[4][11][16] This highlights the industrial relevance of this class of compounds in the pharmaceutical sector.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.

-

Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid breathing dust, fumes, or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

For more detailed safety information, refer to the MSDS of closely related compounds such as 4,6-dichloro-5-nitropyrimidine or other chlorinated, nitrated aromatic compounds.

Conclusion

This compound is a highly activated and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its reactivity is dominated by nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups at the C4 and C6 positions. While specific physicochemical and spectroscopic data for this compound are limited, its properties and reactivity can be reliably inferred from those of its close analogues. As the demand for novel therapeutic agents continues to grow, the importance of such highly functionalized building blocks in the drug discovery and development process is undeniable.

References

- 1. On the Nucleophilic Reactivity of 4,6-Dichloro-5-nitrobenzofuroxan with Some Aliphatic and Aromatic Amines: Selective Nucleophilic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. This compound,715-46-8->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 4. 4,6-Dichloro-5-nitro-2-propylthiopyrimidine CAS 145783-14-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. atompharma.co.in [atompharma.co.in]

- 6. rsc.org [rsc.org]

- 7. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4,6-Dichloro-2-methyl-5-nitropyrimidine | C5H3Cl2N3O2 | CID 83192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyrimidine, 4,6-dichloro-5-nitro- [webbook.nist.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. nbinno.com [nbinno.com]

- 12. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 13. 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. synthinkchemicals.com [synthinkchemicals.com]

An In-Depth Technical Guide to 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine (CAS 715-46-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine, a key heterocyclic building block in medicinal chemistry and drug discovery. We will delve into its physicochemical properties, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles.

Introduction: A Versatile Pyrimidine Scaffold

This compound, with the CAS number 715-46-8, is a highly functionalized pyrimidine derivative.[1][2] Its structure is characterized by a pyrimidine ring substituted with two reactive chlorine atoms at the 4 and 6 positions, a strong electron-withdrawing nitro group at the 5 position, and a trifluoromethyl group at the 2 position. This unique combination of substituents imparts significant chemical reactivity and makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

The pyrimidine core is a ubiquitous motif in biologically active compounds, and the strategic placement of reactive handles like chlorine atoms allows for diverse chemical modifications. The presence of the nitro and trifluoromethyl groups further modulates the electronic properties of the ring, influencing its reactivity and the properties of its derivatives.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can infer the following properties:

| Property | Value/Description | Source/Rationale |

| CAS Number | 715-46-8 | [1][2] |

| Molecular Formula | C₅Cl₂F₃N₃O₂ | [1][2] |

| Molecular Weight | 261.97 g/mol | [1][2] |

| Appearance | Likely a crystalline solid. | Based on analogous nitrated dichloropyrimidines. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | General solubility of similar halogenated and nitrated organic compounds. |

| Melting Point | Not reported. Expected to be a solid with a defined melting point. | The related 4,6-dichloro-5-nitropyrimidine has a melting point of 100-103 °C. |

-

¹⁹F NMR: A singlet corresponding to the CF₃ group.

-

¹³C NMR: Signals for the five carbon atoms of the pyrimidine ring, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis and Purification

A definitive, peer-reviewed synthesis protocol for this compound is not explicitly detailed in the available literature. However, a logical and established synthetic approach can be proposed based on the synthesis of structurally similar compounds. The synthesis would likely proceed through the nitration of a suitable dichlorinated pyrimidine precursor.

A plausible synthetic route is the nitration of 4,6-dichloro-2-(trifluoromethyl)pyrimidine (CAS 705-24-8), which is a commercially available starting material.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Caution: This is a proposed protocol and should be performed with appropriate safety precautions in a fume hood by trained personnel.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Nitrating Mixture Preparation: Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Addition of Starting Material: Dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product should precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Mixed Acid Nitration: The use of a mixture of concentrated nitric and sulfuric acids is a standard and effective method for the nitration of aromatic and heteroaromatic rings. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Temperature Control: The nitration reaction is exothermic. Maintaining a low temperature during the addition of reagents is crucial to prevent uncontrolled reactions and the formation of byproducts.

-

Purification: Recrystallization is a standard technique for purifying solid organic compounds. Column chromatography provides an alternative for separating the desired product from any impurities if recrystallization is not effective.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of the nitro group and the trifluoromethyl group, as well as the inherent electron deficiency of the pyrimidine ring, activate the chlorine atoms towards attack by nucleophiles.

The two chlorine atoms at the 4 and 6 positions are chemically distinct, and selective substitution at one position over the other may be possible under carefully controlled reaction conditions.

Key Reactions:

-

Nucleophilic Substitution with Amines: The chlorine atoms can be readily displaced by primary and secondary amines to form the corresponding amino-pyrimidines. This is a common strategy for introducing diversity and building more complex molecules.

-

Nucleophilic Substitution with Alcohols and Thiols: Alkoxides and thiolates can also displace the chlorine atoms to form ethers and thioethers, respectively.

-

Suzuki and other Cross-Coupling Reactions: The chloro-substituents can potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form C-C bonds with boronic acids or organostannanes.

Workflow for Nucleophilic Substitution:

References

A Technical Guide to the Spectroscopic Characterization of 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine

Introduction

4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine, with CAS Number 715-46-8, is a halogenated and nitrated pyrimidine derivative.[1][2][3] Its molecular structure, featuring a trifluoromethyl group, two chlorine atoms, and a nitro group on the pyrimidine ring, makes it a highly reactive and versatile intermediate in organic synthesis. The electron-withdrawing nature of its substituents significantly influences the chemical reactivity of the pyrimidine core, rendering it a valuable building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Accurate and unambiguous structural confirmation of such a molecule is paramount for its application in research and development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data and protocols are grounded in fundamental spectroscopic principles and comparative analysis with structurally similar compounds.

Molecular Structure and Spectroscopic Predictions

The structure of this compound (C₅Cl₂F₃N₃O₂) dictates its unique spectroscopic fingerprint.[1][3] The pyrimidine ring is electron-deficient due to the presence of two ring nitrogens and three strongly electron-withdrawing groups: the nitro (-NO₂) group, the trifluoromethyl (-CF₃) group, and two chloro (-Cl) atoms. This electronic environment is key to interpreting the spectroscopic data.

-

Molecular Formula: C₅Cl₂F₃N₃O₂

-

Key Structural Features:

-

Aromatic pyrimidine ring

-

Two chlorine substituents at positions 4 and 6

-

A nitro group substituent at position 5

-

A trifluoromethyl substituent at position 2

-

Absence of any hydrogen atoms

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and fluorine framework of the molecule. Due to the absence of protons in the structure, ¹H NMR spectroscopy is not applicable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts are significantly influenced by the attached electronegative atoms and functional groups.

-

C2: This carbon is directly attached to the highly electronegative trifluoromethyl group and is situated between two nitrogen atoms. It is expected to appear as a quartet due to coupling with the three fluorine atoms (¹J-CF coupling) and will be found significantly downfield.

-

C4 and C6: These carbons are equivalent by symmetry in the absence of the nitro group, but the nitro group at C5 may induce a slight electronic difference. However, they are often observed as a single, or very closely spaced, signal. They are attached to chlorine and nitrogen, shifting them downfield.

-

C5: This carbon is bonded to the nitro group and is situated between the two chlorinated carbons. The strong electron-withdrawing effect of the nitro group will shift this signal downfield.

-

CF₃ Carbon: The carbon of the trifluoromethyl group will also appear as a quartet due to one-bond coupling to the three fluorine atoms and will be highly deshielded.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

|---|---|---|---|

| C2 | 150-160 | q | Attached to -CF₃ and two N atoms. |

| C4, C6 | 155-165 | s | Attached to -Cl and N atoms. |

| C5 | 130-140 | s | Attached to -NO₂ group. |

| -CF₃ | 115-125 | q | Influenced by three F atoms. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.

-

Number of Scans: 1024-4096, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

Diagram: ¹³C NMR Correlation

Caption: Correlation of carbon atoms to predicted ¹³C NMR signals.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted ¹⁹F NMR Chemical Shift

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

|---|

| -CF₃ | -65 to -75 | s | Typical range for an aromatic -CF₃ group. |

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹³C NMR analysis.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer with a fluorine-capable probe.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 scans are typically sufficient due to the high sensitivity of the ¹⁹F nucleus.

-

Spectral Width: A range covering approximately -50 to -80 ppm is appropriate.

-

-

Processing: Standard Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

-

N-O Stretch (Nitro Group): The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch.

-

C-F Stretch (Trifluoromethyl Group): The C-F bonds of the trifluoromethyl group will produce very strong and distinct absorption bands.

-

C=N and C=C Stretch (Pyrimidine Ring): The aromatic ring will have several characteristic stretching vibrations.

-

C-Cl Stretch: The carbon-chlorine bonds will show stretching vibrations in the fingerprint region of the spectrum.

Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| -NO₂ | 1520-1560 | Strong | Asymmetric Stretch |

| -NO₂ | 1340-1380 | Strong | Symmetric Stretch |

| -CF₃ | 1100-1300 | Very Strong | C-F Stretch |

| Pyrimidine Ring | 1450-1600 | Medium-Strong | C=N and C=C Stretch |

| C-Cl | 700-850 | Medium-Strong | C-Cl Stretch |

Experimental Protocol: IR Spectrum Acquisition (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram: IR Functional Group Correlation

Caption: Correlation of functional groups to their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion Peak (M⁺): The molecular ion peak will correspond to the molecular weight of the compound (261.97). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

Isotopic Pattern:

-

M⁺: The peak corresponding to the molecule with two ³⁵Cl atoms (C₅³⁵Cl₂F₃N₃O₂), with a mass of approximately 261.

-

[M+2]⁺: The peak for a molecule with one ³⁵Cl and one ³⁷Cl (C₅³⁵Cl³⁷ClF₃N₃O₂), with a mass of approximately 263. Its intensity will be about 65% of the M⁺ peak.

-

[M+4]⁺: The peak for a molecule with two ³⁷Cl atoms (C₅³⁷Cl₂F₃N₃O₂), with a mass of approximately 265. Its intensity will be about 10% of the M⁺ peak.

-

-

Fragmentation: Common fragmentation pathways may include the loss of the nitro group (-NO₂), chlorine atoms (-Cl), or the trifluoromethyl group (-CF₃).

Predicted Mass Spectrometry Data

| m/z Value (approx.) | Identity | Comments |

|---|---|---|

| 261, 263, 265 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster, characteristic of two Cl atoms. |

| 226, 228 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 215, 217 | [M-NO₂]⁺ | Loss of the nitro group. |

| 192 | [M-CF₃]⁺ | Loss of the trifluoromethyl group. |

Experimental Protocol: Mass Spectrum Acquisition (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a Gas Chromatography (GC) interface if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-350.

-

Detection: The ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Diagram: Predicted MS Fragmentation Pathway

Caption: Predicted primary fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a robust framework for its unequivocal identification. The absence of a ¹H NMR signal, combined with the distinct patterns in the ¹³C and ¹⁹F NMR spectra, provides a clear signature of the carbon-fluorine backbone. IR spectroscopy confirms the presence of key functional groups, particularly the nitro and trifluoromethyl moieties. Finally, mass spectrometry validates the molecular weight and elemental composition through the characteristic isotopic pattern of the molecular ion peak. Together, these techniques offer a self-validating system for ensuring the purity and structural integrity of this important synthetic intermediate.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, conformation, and physicochemical properties of 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine. As a highly functionalized pyrimidine derivative, this compound holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The presence of reactive chloro, electron-withdrawing nitro, and lipophilic trifluoromethyl groups on the pyrimidine core imparts unique electronic and steric characteristics that govern its reactivity and potential biological activity. This document synthesizes theoretical principles with practical insights into its synthesis, spectroscopic characterization, and conformational behavior, offering a valuable resource for researchers engaged in the design and development of novel pyrimidine-based therapeutics.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds, including natural products and synthetic drugs.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. In medicinal chemistry, pyrimidine derivatives have been extensively explored, leading to the development of numerous FDA-approved drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[2][3]

The strategic functionalization of the pyrimidine core allows for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, this compound, is a prime example of a highly decorated pyrimidine scaffold. The interplay of its substituents—two reactive chlorine atoms, a strongly electron-withdrawing nitro group, and a metabolically stable trifluoromethyl group—creates a unique chemical entity with significant potential for further chemical modification and exploration in drug development programs.

Molecular Structure and Electronic Profile

The molecular structure of this compound is characterized by a planar pyrimidine ring substituted with electron-withdrawing groups. This substitution pattern profoundly influences the electron distribution within the ring and the reactivity of the molecule.

Predicted Molecular Geometry

While a definitive X-ray crystal structure of this compound is not publicly available, its geometry can be reliably predicted based on data from closely related structures and computational modeling. The pyrimidine ring is expected to be essentially planar. The bond lengths and angles will be influenced by the electronic effects of the substituents. The C-Cl bonds are anticipated to be typical for chloro-substituted aromatic rings. The C-N bonds of the nitro group and the C-C bond of the trifluoromethyl group will also exhibit standard lengths.

Conformational Analysis: The Orientation of Nitro and Trifluoromethyl Groups

The conformational flexibility of this compound is primarily associated with the rotation of the nitro and trifluoromethyl groups around their respective single bonds to the pyrimidine ring.

Rotational Barrier of the Nitro Group

The nitro group is a planar, resonance-stabilized functional group. Its orientation relative to the pyrimidine ring is governed by a balance between resonance stabilization, which favors coplanarity, and steric hindrance from the adjacent chlorine atoms at positions 4 and 6. In similar sterically hindered nitroaromatic compounds, the nitro group is often twisted out of the plane of the aromatic ring. This twisting can have a significant impact on the electronic properties and reactivity of the molecule by disrupting π-conjugation. Computational studies on related nitro-substituted heterocycles could provide a quantitative estimate of this rotational barrier.

Conformation of the Trifluoromethyl Group

The trifluoromethyl group is expected to adopt a staggered conformation relative to the substituents on the pyrimidine ring to minimize steric interactions. The C-CF₃ bond length is a critical parameter, and its value can be estimated from spectroscopic data and computational models of similar trifluoromethyl-substituted heterocycles.

Synthesis and Spectroscopic Characterization

The synthesis of this compound likely proceeds through a multi-step sequence involving the construction of the pyrimidine core followed by functionalization.

Proposed Synthetic Pathway

A plausible synthetic route, based on established methodologies for analogous compounds, is outlined below.[2] This pathway commences with the cyclization of a suitable precursor to form the pyrimidine ring, followed by nitration and chlorination.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated:

| Technique | Expected Observations |

| ¹H NMR | A single singlet in the aromatic region, likely downfield due to the electron-withdrawing nature of the substituents. |

| ¹³C NMR | Signals corresponding to the pyrimidine ring carbons and the trifluoromethyl carbon. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | A single singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the two chlorine atoms. |

| IR Spec. | Characteristic absorption bands for C=N and C=C stretching of the pyrimidine ring, and strong absorptions for the symmetric and asymmetric stretching of the nitro group. |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the susceptibility of the C4 and C6 positions to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 4 and 6 are excellent leaving groups and are activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen atoms and the nitro group. This allows for the selective introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to generate diverse libraries of substituted pyrimidines.

Caption: General reactivity of this compound in SNAr reactions.

The regioselectivity of the first substitution can be influenced by the nature of the nucleophile and the reaction conditions. The introduction of different nucleophiles in a stepwise manner allows for the synthesis of unsymmetrically substituted pyrimidines, further expanding the accessible chemical space.

Reduction of the Nitro Group

The nitro group at the C5 position can be readily reduced to an amino group using standard reducing agents (e.g., Fe/HCl, SnCl₂). This transformation provides a key handle for further functionalization, such as diazotization or acylation, enabling the synthesis of a wider range of derivatives with potential biological applications.

Potential Applications in Drug Development

The highly functionalized nature of this compound makes it an attractive starting material for the synthesis of novel drug candidates. The trifluoromethyl group can enhance metabolic stability and membrane permeability, while the chloro and nitro functionalities provide versatile points for chemical modification to explore structure-activity relationships (SAR).

Potential therapeutic areas where derivatives of this scaffold could be explored include:

-

Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors.

-

Antiviral Agents: Pyrimidine analogs have a long history as antiviral drugs.

-

Anti-inflammatory Agents: Certain pyrimidine derivatives have shown potent anti-inflammatory activity.

Conclusion

This compound is a key heterocyclic building block with significant potential in medicinal chemistry. Its unique combination of reactive sites and modulating substituents provides a versatile platform for the synthesis of diverse chemical libraries. While experimental data on this specific molecule is limited, this guide provides a robust framework for understanding its molecular structure, conformation, and reactivity based on established chemical principles and data from closely related compounds. Further experimental and computational studies are warranted to fully elucidate the properties of this promising scaffold and unlock its full potential in the development of novel therapeutics.

References

An In-Depth Technical Guide to the Synthesis of 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine: Starting Materials and Core Methodologies

This guide provides a comprehensive overview of the synthetic pathways for producing 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine, a key intermediate in the development of various agrochemicals and pharmaceuticals. The synthesis is a multi-step process that demands careful control over reaction conditions and a thorough understanding of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Strategic Overview of the Synthesis

The most common and industrially viable route to this compound is a three-stage process. This strategy begins with the construction of the core pyrimidine ring, followed by chlorination and, finally, nitration. Each step involves specific starting materials and reaction conditions that are critical for achieving high yields and purity of the final product.

Caption: Overall synthetic workflow for this compound.

Stage 1: Construction of the 2-(Trifluoromethyl)pyrimidine-4,6-diol Intermediate

The synthesis commences with the formation of the pyrimidine ring. This is typically achieved through a condensation reaction between malonamide and ethyl trifluoroacetate.

Starting Materials and Rationale

| Starting Material | CAS Number | Key Role and Rationale |

| Malonamide | 108-13-4 | Provides the N-C-N backbone of the pyrimidine ring. Its two amide groups are crucial for the cyclization reaction. |

| Ethyl Trifluoroacetate | 383-63-1 | Serves as the source of the trifluoromethyl group at the 2-position of the pyrimidine ring. The ester group provides the necessary electrophilicity for the reaction. |

| Sodium Hydride (NaH) | 7646-69-7 | A strong, non-nucleophilic base used to deprotonate the acidic methylene protons of malonamide, initiating the condensation reaction. |

| Toluene | 108-88-3 | A common aprotic solvent for this reaction, capable of withstanding the reaction temperatures and solubilizing the reactants. |

| Butan-1-ol | 71-36-3 | Often used in conjunction with sodium hydride to facilitate the reaction. |

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)pyrimidine-4,6-diol

The following protocol is a representative example of the synthesis of the key intermediate, 2-(trifluoromethyl)pyrimidine-4,6-diol[1]:

-

Reaction Setup: A 22 L round-bottomed flask is charged with sodium hydride (900 g, 57.5% dispersion in mineral oil) and 7.5 L of toluene.

-

Base Activation: Butan-1-ol is added over 5 hours, maintaining the pot temperature at 40°C. The mixture is then stirred for an additional 16 hours.

-

Reactant Addition: Malonamide (765 g) is added, followed by ethyl trifluoroacetate (1065 g). The reaction is exothermic.

-

Reaction Completion: The mixture is heated on a steam bath for 3.5 hours and then stirred at 23-25°C for an additional 16 hours.

-

Workup and Isolation: The reaction mixture is extracted with water. The combined aqueous extracts are treated with activated charcoal and filtered. The filtrate is acidified to pH 1-2 with 37% hydrochloric acid while maintaining a temperature of 10-15°C. The mixture is chilled to 5°C, and the solid product is isolated by filtration and dried in vacuo at 50°C. This procedure yields approximately 600 g (44.4% yield) of 2-(trifluoromethyl)pyrimidine-4,6-diol.[1]

Mechanistic Insights

The formation of the pyrimidine ring proceeds through a nucleophilic acyl substitution followed by an intramolecular condensation. The sodium hydride deprotonates the malonamide, creating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. Subsequent cyclization and elimination of ethanol and water lead to the formation of the stable pyrimidine-4,6-diol.

Stage 2: Chlorination of 2-(Trifluoromethyl)pyrimidine-4,6-diol

The second stage involves the conversion of the hydroxyl groups of the pyrimidine-4,6-diol to chloro groups. This is a crucial step as it activates the pyrimidine ring for the subsequent nitration and provides the desired chloro substituents.

Starting Materials and Rationale

| Starting Material | CAS Number | Key Role and Rationale |

| 2-(Trifluoromethyl)pyrimidine-4,6-diol | 672-47-9 | The substrate for the chlorination reaction. |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | A powerful chlorinating agent for converting hydroxyl groups on heteroaromatic rings to chloro groups. It also often serves as the solvent.[2][3] |

| N,N-Dimethylaniline or Pyridine | 121-69-7 / 110-86-1 | A tertiary amine base used as a catalyst to facilitate the chlorination reaction. |

Experimental Protocol: Synthesis of 4,6-dichloro-2-(trifluoromethyl)pyrimidine

While a specific protocol for the trifluoromethyl derivative is not detailed in the provided search results, a general and analogous procedure for the chlorination of dihydroxypyrimidines is as follows[4]:

-

Reaction Setup: 2-(Trifluoromethyl)pyrimidine-4,6-diol is added to an excess of phosphorus oxychloride, which acts as both the reagent and the solvent.

-

Catalyst Addition: A catalytic amount of N,N-dimethylaniline or pyridine is added to the mixture.

-

Reaction: The mixture is heated to reflux and the reaction progress is monitored by a suitable technique (e.g., TLC or GC).

-

Workup and Isolation: After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and the resulting mixture is neutralized with a base (e.g., sodium carbonate). The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 4,6-dichloro-2-(trifluoromethyl)pyrimidine.

Causality in Experimental Choices

The use of phosphorus oxychloride is standard for this type of transformation due to its high reactivity and effectiveness in converting C-OH to C-Cl bonds on electron-deficient rings like pyrimidines. The addition of a tertiary amine base is crucial as it acts as a catalyst, likely by forming a more reactive Vilsmeier-Haack type reagent with POCl₃.

Stage 3: Nitration of 4,6-dichloro-2-(trifluoromethyl)pyrimidine

The final step in the synthesis is the introduction of a nitro group at the 5-position of the pyrimidine ring. This is an electrophilic aromatic substitution reaction.

Starting Materials and Rationale

| Starting Material | CAS Number | Key Role and Rationale |

| 4,6-dichloro-2-(trifluoromethyl)pyrimidine | 705-24-8 | The substrate for the nitration reaction. |

| Nitric Acid (HNO₃) | 7697-37-2 | The source of the nitronium ion (NO₂⁺), the electrophile in the nitration reaction. |

| Sulfuric Acid (H₂SO₄) | 7664-93-9 | A strong acid that acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion. |

Experimental Protocol: Synthesis of this compound

A general procedure for the nitration of a dichloropyrimidine derivative, which can be adapted for the trifluoromethyl analog, is as follows[4][5]:

-

Reaction Setup: A mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) is prepared and cooled in an ice bath.

-

Substrate Addition: 4,6-dichloro-2-(trifluoromethyl)pyrimidine is added portion-wise to the cold mixed acid, ensuring the temperature is kept low to control the exothermic reaction.

-

Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 0-10°C) until the reaction is complete (monitored by TLC or GC).

-

Workup and Isolation: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product. The solid is collected by filtration, washed with water until neutral, and then dried to afford this compound.

Mechanistic Considerations

The nitration of the pyrimidine ring is an electrophilic aromatic substitution. The highly reactive nitronium ion (NO₂⁺), generated in situ from the reaction of nitric and sulfuric acids, attacks the electron-rich 5-position of the pyrimidine ring. The electron-withdrawing trifluoromethyl and chloro groups deactivate the ring, but the two nitrogen atoms direct the substitution to the 5-position.

Caption: Simplified mechanism of the nitration of 4,6-dichloro-2-(trifluoromethyl)pyrimidine.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental reactions in heterocyclic chemistry. The choice of starting materials, such as malonamide and ethyl trifluoroacetate for the initial ring formation, is dictated by their ability to efficiently provide the necessary structural components. Subsequent chlorination with phosphorus oxychloride and nitration with mixed acid are standard and effective methods for the functionalization of the pyrimidine core. A thorough understanding of the reaction mechanisms and careful control of the experimental parameters are paramount for the successful and safe execution of this synthesis on both laboratory and industrial scales.

References

- 1. 2-(TRIFLUOROMETHYL)PYRIMIDINE-4,6-DIOL synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. nbinno.com [nbinno.com]

The Advent of a Powerful Scaffold: A Technical History of Substituted Nitropyrimidines

For Immediate Release

A deep dive into the scientific literature reveals the fascinating discovery and historical development of substituted nitropyrimidines, a class of heterocyclic compounds that has become a cornerstone in modern medicinal chemistry and drug development. This in-depth technical guide illuminates the path from their foundational synthesis to their current role as indispensable scaffolds for therapeutic agents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their core chemistry and evolution.

From Pyrimidine's Dawn to the Rise of the Nitro Group: A Historical Overview

The story of substituted nitropyrimidines is intrinsically linked to the broader history of pyrimidine chemistry. The pyrimidine ring system, a fundamental component of life in the form of nucleobases, was first systematically studied in the late 19th century. Following the isolation of pyrimidine derivatives in the early 1800s, the first laboratory synthesis of a pyrimidine, barbituric acid, was achieved by Grimaux in 1879.[1] This paved the way for a deeper exploration of this heterocyclic family, with Pinner's work in 1884 and the synthesis of the parent pyrimidine compound by Gabriel and Colman in 1900 marking significant milestones.[1]

While the foundational chemistry of pyrimidines was being established, the introduction of the nitro group onto this scaffold would have to wait until the mid-20th century. A pivotal moment in the history of substituted nitropyrimidines arrived in 1956 with the work of Paul E. Fanta and Edward A. Hedman. Their research, published in the Journal of the American Chemical Society, detailed the synthesis of 2-substituted 5-nitropyrimidines. This seminal work provided a practical route to this new class of compounds and opened the door for their exploration in various scientific disciplines.

The Synthetic Blueprint: Evolving Methodologies for Nitropyrimidine Construction

The ability to introduce a nitro group onto the pyrimidine ring was a critical step in unlocking the potential of this compound class. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrimidine ring, making it a versatile intermediate for further chemical modifications.

Early Synthetic Approaches: The Fanta and Hedman Condensation

The 1956 Fanta and Hedman paper described a method for the synthesis of 2-substituted 5-nitropyrimidines through the condensation of sodium nitromalonaldehyde with amidines. This approach provided a direct route to introducing the 5-nitro substituent, a key structural motif in many biologically active nitropyrimidines.

Experimental Protocol: Synthesis of 2-Substituted 5-Nitropyrimidines (Adapted from Fanta & Hedman, 1956)

Objective: To synthesize a 2-substituted 5-nitropyrimidine via condensation of sodium nitromalonaldehyde with an amidine.

Materials:

-

Sodium nitromalonaldehyde

-

Amidine hydrochloride (e.g., acetamidine hydrochloride)

-

Sodium methoxide

-

Methanol

-

Diethyl ether

Procedure:

-

A solution of sodium methoxide in methanol is prepared.

-

The amidine hydrochloride is added to the sodium methoxide solution.

-

Sodium nitromalonaldehyde is then added to the reaction mixture.

-

The mixture is refluxed for a specified period.

-

After cooling, the precipitated sodium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is treated with water and extracted with diethyl ether.

-

The ether extracts are dried and the solvent is evaporated to yield the crude 2-substituted 5-nitropyrimidine.

-

Purification is achieved through recrystallization or distillation.

Nitration of Pre-existing Pyrimidine Scaffolds

Another fundamental approach to the synthesis of nitropyrimidines involves the direct nitration of a pre-formed pyrimidine ring. This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry, and its application to pyrimidines has been extensively studied.

A common precursor for many substituted nitropyrimidines is 5-nitrouracil. The synthesis of this key intermediate involves the nitration of uracil, a readily available starting material.

Experimental Protocol: Synthesis of 5-Nitrouracil

Objective: To synthesize 5-nitrouracil by the nitration of uracil.

Materials:

-

Uracil

-

Fuming nitric acid

-

Concentrated sulfuric acid

Procedure:

-

Uracil is added portion-wise to a cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a low temperature.

-

The reaction mixture is stirred at a controlled temperature for a designated time to allow for complete nitration.

-

The reaction mixture is then carefully poured onto crushed ice to precipitate the product.

-

The crude 5-nitrouracil is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from water.

From Nitrouracils to Versatile Intermediates: The Synthesis of Dichloronitropyrimidines

5-Nitrouracil serves as a gateway to other highly versatile nitropyrimidine intermediates. One of the most important of these is 2,4-dichloro-5-nitropyrimidine. The chloro substituents in this compound are excellent leaving groups, allowing for a wide range of nucleophilic substitution reactions to introduce various functionalities at the 2 and 4 positions of the pyrimidine ring.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-nitropyrimidine

Objective: To synthesize 2,4-dichloro-5-nitropyrimidine from 5-nitrouracil.

Materials:

-

5-Nitrouracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst)

Procedure:

-

A mixture of 5-nitrouracil and phosphorus oxychloride is heated under reflux.

-

A catalytic amount of N,N-dimethylaniline is often added to facilitate the reaction.

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is carefully poured onto crushed ice and the product is extracted with a suitable organic solvent (e.g., chloroform or diethyl ether).

-

The organic layer is washed, dried, and the solvent is evaporated to yield 2,4-dichloro-5-nitropyrimidine.

The Biological Significance: Nitropyrimidines in Drug Discovery and Beyond

The introduction of the nitro group into the pyrimidine scaffold proved to be a gateway to a vast array of biologically active molecules. The unique electronic properties conferred by the nitro group, coupled with the inherent biological relevance of the pyrimidine core, have made substituted nitropyrimidines a privileged structure in drug discovery.

A Legacy in Antimicrobial Research

Early investigations into the biological activities of nitropyrimidine derivatives explored their potential as antimicrobial agents. For instance, a study published in 1976 investigated the antimicrobial activity of 5,6-dihydro-5-nitrouracils. While this particular study did not find significant inhibitory activity, it represents the early efforts to harness the potential of this chemical class against microbial pathogens.

A Versatile Tool in Modern Drug Development

Today, the substituted nitropyrimidine core is found in a wide range of therapeutic agents and is a critical intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. The ability to functionalize the pyrimidine ring at various positions, guided by the activating effect of the nitro group, allows for the fine-tuning of a molecule's pharmacological properties.

Table 1: Key Substituted Nitropyrimidine Intermediates and Their Applications

| Nitropyrimidine Intermediate | Key Features | Applications in Synthesis |

| 2-Amino-5-nitropyrimidine | Possesses both a nucleophilic amino group and an electron-withdrawing nitro group. | Precursor for a wide range of substituted pyrimidines with diverse biological activities. |

| 5-Nitrouracil | A foundational building block for more complex nitropyrimidines. | Starting material for the synthesis of 2,4-dichloro-5-nitropyrimidine and other derivatives. |

| 2,4-Dichloro-5-nitropyrimidine | Highly reactive towards nucleophilic substitution at the 2 and 4 positions. | A versatile intermediate for the synthesis of a vast array of disubstituted nitropyrimidines. |

Conclusion and Future Perspectives

The journey of substituted nitropyrimidines from their initial synthesis in the mid-20th century to their current status as a vital scaffold in medicinal chemistry is a testament to the power of synthetic innovation. The early work of pioneers like Fanta and Hedman laid the groundwork for decades of research that has unlocked the immense potential of this unique class of heterocyclic compounds. As our understanding of disease biology deepens and the demand for novel therapeutics continues to grow, the versatile and tunable nature of the substituted nitropyrimidine core ensures its enduring legacy in the ongoing quest for new and effective medicines. The continued development of novel synthetic methodologies will undoubtedly lead to the discovery of even more potent and selective nitropyrimidine-based drugs in the years to come.

References

A Theoretical Investigation of 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine: A Computational Chemistry Whitepaper

Abstract

This technical guide provides a comprehensive theoretical framework for the in-depth computational analysis of 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine, a molecule of significant interest in medicinal chemistry and materials science. While experimental data on this specific compound is limited, this paper outlines a robust, first-principles approach based on Density Functional Theory (DFT) to elucidate its structural, electronic, spectroscopic, and reactivity properties. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry methods to understand and predict the behavior of novel heterocyclic compounds. We will detail the rationale behind the selection of computational methodologies, from geometry optimization and vibrational analysis to the prediction of reactivity through frontier molecular orbitals and reactivity descriptors.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine and its derivatives are fundamental building blocks in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, this compound, features a unique combination of electron-withdrawing groups (–Cl, –NO₂, –CF₃) that are expected to significantly influence its reactivity and intermolecular interactions. Such highly functionalized pyrimidines are valuable intermediates in the synthesis of more complex molecules.[2]

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), have become indispensable tools for understanding the structure-property relationships of such molecules.[3][4] These computational approaches allow for the prediction of molecular geometries, vibrational spectra, electronic properties, and reaction mechanisms with a high degree of accuracy, often complementing or even preceding experimental investigations.[5] This guide will lay out a comprehensive theoretical protocol for the characterization of this compound.

Computational Methodology: A First-Principles Approach

The theoretical investigation of this compound will be conducted using the Gaussian suite of programs. The choice of computational method and basis set is critical for obtaining reliable results.

Geometry Optimization and Vibrational Analysis

The initial step in any theoretical study is to determine the equilibrium geometry of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to its atomic coordinates. For a molecule of this nature, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and reliable choice that balances computational cost with accuracy.[3][5] This will be paired with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions (++) to accurately describe the electron distribution of the electronegative atoms and polarization functions (d,p) to account for the non-spherical nature of the electron clouds.[3]

A vibrational frequency analysis will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.[5] The calculated vibrational frequencies can also be used to simulate the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation.

References

- 1. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Strategic Use of 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Highly Activated Pyrimidine Building Block

4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine is a powerful and versatile electrophilic building block in modern organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its utility stems from a unique convergence of electronic features within the pyrimidine core. The heterocyclic nitrogen atoms, combined with the potent electron-withdrawing capabilities of the C5-nitro group and the C2-trifluoromethyl group, render the pyrimidine ring exceptionally electron-deficient. This pronounced electrophilicity activates the C4 and C6 positions, making the chlorine atoms superb leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3]

This guide provides an in-depth exploration of the reactivity of this reagent, offering detailed protocols and mechanistic insights to enable its effective application in the synthesis of complex molecular architectures.

Physicochemical Properties and Reactivity Profile

The reactivity of this compound is a direct consequence of its electronic and structural properties.

| Property | Value | Source |

| CAS Number | 715-46-8 | [4][5][6] |

| Molecular Formula | C₅Cl₂F₃N₃O₂ | [5] |

| Molecular Weight | 261.98 g/mol | N/A |

| Appearance | Crystalline solid | [7] |

| Melting Point | 100-103 °C | [7] |

The key to its synthetic utility lies in the hierarchical activation of its two chloro-substituents. The positions C4 and C6 are not electronically equivalent. The C4 position is generally more reactive towards nucleophilic attack. This regioselectivity is governed by the ability of the pyrimidine ring and the nitro group to stabilize the negative charge in the transient Meisenheimer complex, which is a key intermediate in the SNAr mechanism.[2][8][9] Attack at the C4 (or C6) position allows for the delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrimidine ring and, most importantly, onto the oxygen atoms of the para-like nitro group.

Diagram 1: Electronic Activation and Regioselectivity

This diagram illustrates how the electron-withdrawing groups activate the pyrimidine ring, making the C4/C6 positions highly susceptible to nucleophilic attack.

Caption: Electronic landscape of the activated pyrimidine core.

Core Application: Sequential Nucleophilic Aromatic Substitution (SNAr)

The differential reactivity of the two chlorine atoms is the cornerstone of this reagent's utility, allowing for the sequential and controlled introduction of two different nucleophiles. Typically, the first substitution occurs readily at or below room temperature, while the second substitution requires more forcing conditions (e.g., elevated temperatures). This reactivity gradient provides a strategic advantage for building molecular complexity.

Diagram 2: General Workflow for Sequential SNAr

This workflow outlines the typical process for a two-step nucleophilic substitution, leveraging the differential reactivity of the chloro-substituents.

Caption: Stepwise functionalization via sequential SNAr.

Detailed Experimental Protocols

Protocol 1: Monosubstitution with a Primary Amine

This protocol describes the selective substitution of the C4-chloro substituent with a generic primary amine, a common first step in the synthesis of many kinase inhibitors and other pharmaceutical agents.

Rationale:

-

Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is chosen to dissolve the starting materials without participating in the reaction.

-

Base: A mild, non-nucleophilic hindered base such as N,N-Diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.

-

Temperature: The reaction is initiated at a low temperature (0 °C) to control the exothermic reaction and ensure high selectivity for monosubstitution. Allowing the reaction to warm to room temperature is typically sufficient for completion.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (R-NH₂) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound.

-

Dissolve the starting material in anhydrous DCM.

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate flask, prepare a solution of the primary amine and DIPEA in anhydrous DCM.

-

Add the amine/DIPEA solution dropwise to the cooled pyrimidine solution over 15-20 minutes.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-